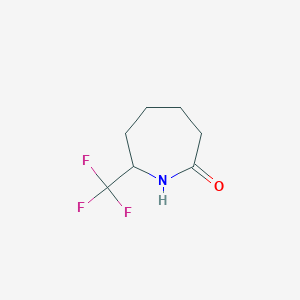

7-(Trifluoromethyl)azepan-2-one

Description

Properties

IUPAC Name |

7-(trifluoromethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4-6(12)11-5/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRQWKGVOJIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a trifluoromethyl ketone, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow processes, the use of high-throughput reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The trifluoromethyl group or other substituents on the azepane ring can be replaced with different functional groups through substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups, such as 7-(trifluoromethyl)azepan-2-one, exhibit enhanced antimicrobial properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making such compounds more effective against bacterial strains. For instance, studies have shown that derivatives of azepanones can act as potent antibacterial agents against resistant strains of bacteria .

Neuropharmacological Applications

The azepanone structure is often associated with neuropharmacological activity. Compounds similar to this compound have been investigated for their potential in treating neurological disorders. Research has revealed that modifications in the azepanone framework can lead to enhanced affinity for neurotransmitter receptors, suggesting possible applications in the treatment of anxiety and depression .

Synthesis of Fluorinated Compounds

Building Blocks for Complex Molecules

this compound serves as an important building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group allows for the formation of various derivatives through electrophilic substitution reactions. This characteristic has been utilized in synthesizing novel indole derivatives that have shown promising biological activities, including anti-inflammatory and anticancer properties .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Utilization of this compound to synthesize fluorinated indoles | 75 |

| Ugi Reaction | Formation of diverse piperidinic derivatives using azepanone as a precursor | 82 |

| Reduction Reactions | Conversion of imines to trifluoromethylpiperidines through reduction processes | 71 |

Agrochemical Applications

Pesticidal Activity

The incorporation of trifluoromethyl groups into agrochemicals has been linked to improved efficacy and selectivity. Research has demonstrated that this compound can be part of formulations aimed at enhancing herbicidal activity. Its structural properties allow it to interact effectively with plant metabolism, leading to increased herbicidal performance against specific weed species .

Material Science

Polymer Chemistry

In material science, the incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Compounds like this compound are being explored for their potential use in developing high-performance materials that require durability under extreme conditions .

Case Studies

-

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of several trifluoromethyl azepanones against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing the compound's potential as a therapeutic agent . -

Neuropharmacological Evaluation

In a preclinical trial assessing the effects of azepanone derivatives on anxiety-like behaviors in rodents, compounds derived from this compound demonstrated a notable reduction in anxiety scores compared to controls, suggesting its viability as a candidate for further development in neuropharmacology .

Biological Activity

7-(Trifluoromethyl)azepan-2-one is a heterocyclic compound featuring a seven-membered azepane ring with a trifluoromethyl group at the 7-position and a carbonyl group at the 2-position. This unique structure contributes to its distinct chemical properties and biological activities, making it an important subject of study in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₈H₈F₃NO, with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its interaction with biological membranes and proteins, potentially leading to increased metabolic stability and altered pharmacokinetics compared to similar compounds.

Biological Activities

Research into the biological activity of this compound suggests several potential applications:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups are often associated with enhanced antimicrobial properties. Studies indicate that similar trifluoromethylated compounds exhibit significant activity against various bacterial strains.

- Anticancer Properties : Preliminary data suggest that this compound may possess anticancer activity. The structural features allow for interaction with cancer cell pathways, potentially inhibiting tumor growth .

- Neuroprotective Effects : Emerging studies indicate that compounds with similar azepane structures may exhibit neuroprotective effects, which could be relevant for treating neurodegenerative diseases .

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, enhancing binding affinity due to increased lipophilicity. This can lead to improved efficacy in inhibiting target proteins involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound showed dose-dependent efficacy in tumor regression. For instance, a related compound tested at doses of 50 mg/kg resulted in significant tumor volume reduction compared to controls .

- Metabolic Stability : Research has shown that the trifluoromethyl group contributes to the metabolic stability of the compound, allowing for prolonged activity in biological systems. This was evidenced by pharmacokinetic studies where related compounds maintained effective plasma concentrations over extended periods .

- Neuroprotective Studies : Investigations into neuroprotective mechanisms revealed that similar compounds could reduce mitochondrial damage and enhance survival rates in models of hepatic failure, suggesting potential applications in neurodegenerative diseases .

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Activity Type | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Related Compound A | Anticancer | TBD | |

| Related Compound B | Neuroprotective | TBD |

Table 2: Pharmacokinetic Properties

Comparison with Similar Compounds

Compound A: (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride)

- Structure: Features a trifluoroethyl group at the 1-position, an amino group at the 3-position, and a difluorophenyl substituent at the 6-position .

- The trifluoroethyl substituent introduces steric bulk, which may reduce solubility compared to 7-(Trifluoromethyl)azepan-2-one.

- Applications: Likely explored as a CNS-active agent due to its structural resemblance to neuroactive azepanones.

Compound B: 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one

- Structure: Contains a chloro-trifluoromethylphenyl amino group attached to the azepanone core .

- Key Differences: The amino linkage enables hydrogen bonding, improving target specificity compared to the parent compound. The chloro substituent may enhance electron-withdrawing effects, altering reactivity in synthetic pathways.

- Applications: Potential use as an intermediate in kinase inhibitors or protease modulators.

Compound C: 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Structure : Combines a chromen-4-one ring with an azepanylmethyl group and trifluoromethyl substituent .

- Key Differences: The chromenone ring introduces π-π stacking capabilities, useful in targeting estrogen receptors or antioxidant pathways. The hydroxyl group at the 7-position increases polarity, contrasting with the purely lipophilic profile of this compound.

- Applications : Investigated in oncology or anti-inflammatory drug development.

Compound D: Etrasimod Arginine

- Structure : A benzodiazepine derivative with a trifluoromethylphenyl group and cyclopentane ring .

- Key Differences :

- Larger molecular weight (631.69 g/mol) and complex architecture compared to azepan-2-one analogs.

- The arginine counterion improves water solubility, a critical factor for oral bioavailability.

- Applications : FDA-approved for ulcerative colitis, highlighting the therapeutic relevance of trifluoromethylated heterocycles.

Comparative Analysis Table

*Estimated based on analogous azepanone derivatives.

Research Findings and Trends

- Trifluoromethyl Effects : The -CF₃ group consistently improves metabolic stability across analogs, as seen in etrasimod’s success .

- Structural Flexibility: Azepanone derivatives with amino or hydroxyl groups (e.g., Compounds A and C) show enhanced target engagement but face solubility challenges .

- Pharmacological Gaps : Direct data on this compound’s bioactivity remain sparse, emphasizing the need for targeted studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)azepan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, such as functionalization of the azepan-2-one core followed by trifluoromethylation. Key steps include nucleophilic substitution or radical trifluoromethylation under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF). Catalysts like Cu(I) or photoredox agents may enhance efficiency . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the trifluoromethyl group’s electronic environment. X-ray crystallography provides definitive stereochemical data, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies ketone and C-F vibrational modes .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Post-synthesis, gradient elution column chromatography (silica gel, hexane/ethyl acetate) effectively separates byproducts. Recrystallization using ethanol or dichloromethane/hexane mixtures improves crystalline purity. Monitoring via Thin-Layer Chromatography (TLC) ensures homogeneity .

Advanced Research Questions

Q. How does the position of the trifluoromethyl group influence the compound’s biological activity and physicochemical properties?

- Methodological Answer : Comparative studies with analogs (e.g., 6- or 8-trifluoromethyl derivatives) reveal that the 7-position enhances lipophilicity and metabolic stability. For example, 7-(Trifluoromethyl)quinoline-4-carbaldehyde exhibits superior antimicrobial activity compared to positional isomers due to optimized steric and electronic interactions with target enzymes . Computational models (e.g., DFT) can predict substituent effects on binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity interference. Researchers should:

- Validate compound purity via orthogonal methods (HPLC, elemental analysis).

- Replicate assays under standardized conditions (e.g., ATP levels, pH).

- Cross-reference data with structurally similar compounds (e.g., fluorinated azepanones) to identify trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens potential binding sites on enzymes/receptors. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes under physiological conditions (e.g., solvation, temperature). Free-energy perturbation (FEP) calculations quantify trifluoromethyl group contributions to binding affinity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–8) and serum at 37°C. Monitor degradation via LC-MS and quantify half-life. Surface adsorption effects (e.g., to glassware) are minimized using silanized containers. Reactivity with oxidants (e.g., ROS) is tested using radical scavengers .

Q. How to elucidate the compound’s mechanism of action in cellular pathways?

- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins. Phosphoproteomics or metabolomics profiles post-treatment reveal pathway modulation. Competitive binding assays (SPR, ITC) quantify interactions with suspected targets. In vivo studies (e.g., zebrafish models) validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.